4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride
CAS No.: 2413878-69-8
Cat. No.: VC6559431
Molecular Formula: C12H15Cl2N5
Molecular Weight: 300.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413878-69-8 |
|---|---|
| Molecular Formula | C12H15Cl2N5 |
| Molecular Weight | 300.19 |
| IUPAC Name | 4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClN5.ClH/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H |
| Standard InChI Key | WDHJWUBGHHGEDF-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound features a piperidine ring (a six-membered amine heterocycle) linked to a tetrazole ring at the 4-position. The tetrazole moiety is further substituted with a 4-chlorophenyl group at its 5-position, creating a planar aromatic system conjugated to the heterocyclic amine. X-ray crystallography of analogous tetrazole-piperidine compounds reveals chair conformations for the piperidine ring and nearly coplanar arrangements between the tetrazole and aryl groups .
The hydrochloride salt form enhances stability and solubility, with the protonated piperidine nitrogen forming an ionic bond with the chloride counterion. This salt formation is critical for crystallization and purification, as noted in synthetic protocols for related tetrazole derivatives.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step strategy:
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Tetrazole Ring Formation: A [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride, catalyzed by Lewis acids (e.g., ZnBr₂). For this compound, 4-chlorobenzonitrile serves as the aryl nitrile precursor .
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Piperidine Coupling: The resulting 5-(4-chlorophenyl)-1H-tetrazole undergoes N-alkylation with 4-chloropiperidine hydrochloride under phase-transfer conditions using tetra-n-butylammonium bromide (TBAB) in dimethylformamide (DMF) .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Cycloaddition Temperature | 120°C | 78–85% |
| Alkylation Catalyst | TBAB (10 mol%) | 92% |
| Reaction Time | 12–18 hours |
Purification Challenges
The hydrochloride salt is precipitated using ethyl acetate/hexane mixtures, but residual DMF often necessitates repeated recrystallization from ethanol/water systems. HPLC analyses of analogous compounds show ≥95% purity post-purification .
Physicochemical Properties
Solubility and Stability
While exact solubility data remain unreported, structural analogs exhibit:
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Aqueous Solubility: 2–5 mg/mL at pH 7.4 (predicted via LogP = 0.79)
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Thermal Stability: Decomposition onset at 210°C (DSC data for P2′ analogs)
The tetrazole ring’s tautomerism (1H ↔ 2H forms) complicates storage, requiring anhydrous conditions to prevent hydrolytic ring-opening to amides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals (DMSO-d₆, 300 MHz):
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Piperidine Protons: δ 3.05 ppm (t, Hz, 2H, N–CH₂)
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Aromatic Protons: δ 8.31 ppm (d, Hz, 2H, Ar–H)
NMR data align with reported tetrazole-piperidine hybrids, showing characteristic signals at δ 155.53 ppm (Cq–NO₂) and δ 130.62 ppm (Cq–CC=N) .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 299.0632 ([M+H]⁺), consistent with the theoretical exact mass.
Applications and Biological Relevance
Pharmaceutical Intermediates
Tetrazole-piperidine hybrids are explored as:
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Angiotensin II Receptor Antagonists: Structural mimics of losartan derivatives
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Antimicrobial Agents: MIC values of 8–16 μg/mL against S. aureus in related compounds
Material Science Applications
The tetrazole ring’s high nitrogen content (51.4% by mass) makes this compound a candidate for:
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